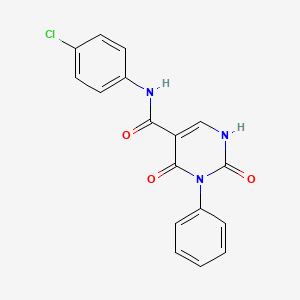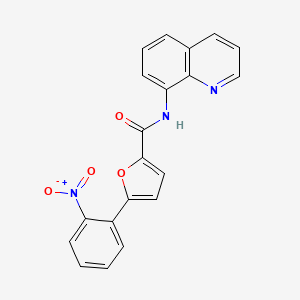![molecular formula C21H18FN5O2 B11284788 3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B11284788.png)
3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorobenzyl)-4(3H)-quinazolinone , belongs to the quinazolinone family. Its chemical formula is C₁₅H₁₁FN₂O with a molecular weight of approximately 254.27 g/mol . Quinazolinones exhibit diverse biological activities and are of interest in medicinal chemistry.
Preparation Methods
Industrial Production:: Unfortunately, information regarding large-scale industrial production methods for this compound is scarce. It is likely that research laboratories synthesize it on a smaller scale for scientific investigations.
Chemical Reactions Analysis
Reactivity:: 3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione may undergo various chemical reactions, including:
Substitution reactions: The fluorine atom in the benzyl group could be replaced by other functional groups.
Oxidation and reduction reactions: These can modify the imidazoquinazolinone core.
Cyclization reactions: Formation of fused ring systems.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired modifications. For example:
Substitution: Use nucleophiles (e.g., amines, thiols) and appropriate solvents.
Oxidation/Reduction: Employ oxidizing or reducing agents (e.g., Pd/C, NaBH₄).
Cyclization: Catalysts (e.g., Lewis acids) and elevated temperatures.
Major Products:: The major products would be derivatives of the parent compound, resulting from the above reactions.
Scientific Research Applications
Medicinal Chemistry: Exploration as a lead compound for drug development.
Biology: Investigation of its effects on cellular processes.
Chemistry: As a building block for more complex molecules.
Industry: Possible use in materials science or catalysis.
Mechanism of Action
The precise mechanism of action remains elusive due to limited data. further research could elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H18FN5O2 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H18FN5O2/c1-24-18-17(19(28)27(21(24)29)13-14-7-5-6-10-16(14)22)26-12-11-25(20(26)23-18)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3 |
InChI Key |
IEKCFEJWVSFZNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCN(C4=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-({[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11284718.png)
![N-(2-chlorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11284728.png)
![14-(2-methoxyethyl)-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11284734.png)
![8-(4-ethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B11284741.png)
![N-(3,5-dimethylphenyl)-2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11284755.png)
![Methyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11284759.png)
![3-(4-bromophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11284766.png)
![3-(3,4-dimethylphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11284767.png)
![2-{2-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11284768.png)

![ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B11284780.png)
![3-[(3-chlorophenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11284796.png)
